Withaperuvin
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Overview
Description
Withaperuvin is a type of withanolide, a class of naturally occurring steroids. Withanolides are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties .
Preparation Methods
Withaperuvin can be isolated from natural sources such as Physalis peruviana through various chromatographic techniques. The process involves the extraction of the plant material using solvents like chloroform and n-butanol, followed by multiple chromatographic steps to purify the compound . The structure of this compound is determined using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry, Fourier-transform infrared spectroscopy (FTIR), and ultraviolet-visible spectroscopy (UV-Vis) .
Chemical Reactions Analysis
Withaperuvin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Withaperuvin has been extensively studied for its potential therapeutic applications. It has shown significant cytotoxicity against various cancer cell lines, including HepG2, SK-LU-1, and MCF7 cells . Additionally, this compound has demonstrated anti-diabetic properties by inhibiting human pancreatic alpha-amylase, making it a promising candidate for the treatment of type 2 diabetes .
Mechanism of Action
The mechanism of action of Withaperuvin involves its interaction with specific molecular targets and pathways. For instance, this compound C has been shown to inhibit the bacterial protein Filamenting temperature-sensitive mutant Z (FtsZ), which plays a crucial role in bacterial cell division . This inhibition disrupts bacterial cell division and growth, making this compound a potential antibacterial agent. Additionally, this compound exhibits cytotoxic effects by inducing cell cycle arrest and downregulating the expression of G2/M regulatory proteins such as cdc2, cyclin B1, and cdc25C .
Comparison with Similar Compounds
Withaperuvin is part of a larger family of withanolides, which includes compounds like this compound C, this compound F, and this compound H . These compounds share similar structural features but differ in their specific biological activities and molecular targets. For example, this compound C has shown moderate cytotoxicity against cancer cells, while this compound F has been identified as a potential anti-diabetic agent . The unique structural features and diverse biological activities of this compound and its analogs make them valuable for various scientific research applications.
Properties
CAS No. |
78285-97-9 |
---|---|
Molecular Formula |
C28H40O9 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-hydroxy-1-[(4S,5S,6S,8R,9S,10R,13S,14R,17S)-4,5,6,14,17-pentahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H40O9/c1-14-12-21(37-22(32)15(14)2)25(5,33)27(35)11-10-26(34)17-13-20(31)28(36)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30-31,33-36H,8-13H2,1-5H3/t16-,17+,19-,20-,21+,23-,24-,25-,26+,27-,28+/m0/s1 |
InChI Key |
XLUKITCTLVOOAW-VQDSAXESSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)O)C)O)O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)O)C)O)O)O)C |
Origin of Product |
United States |
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